Lipoxin A4 Methyl Ester (LXA4 ME) is a synthetic analog of Lipoxin A4 (LXA4), a naturally occurring specialized pro-resolving mediator (SPM) derived from arachidonic acid through the lipoxygenase pathway. [] LXA4 belongs to a class of endogenous lipid mediators that play a crucial role in resolving inflammation and promoting tissue repair. [] LXA4 ME exhibits enhanced stability compared to its natural counterpart, making it a valuable tool for scientific research investigating the therapeutic potential of LXA4. []
LXA4 ME, being a stable analog of LXA4, is believed to exert its effects primarily through binding to specific receptors, mainly the ALX/FPR2 receptor. [] This interaction triggers downstream signaling pathways that modulate cellular responses, leading to its anti-inflammatory and pro-resolving effects. [] Some of the key mechanisms of action identified include:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7